Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

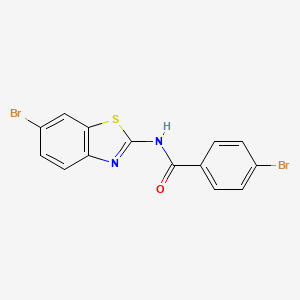

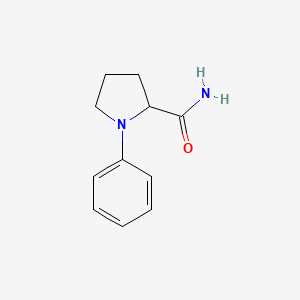

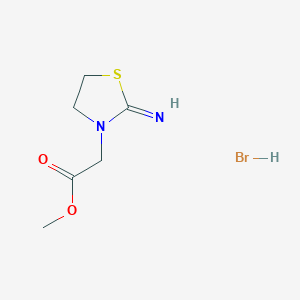

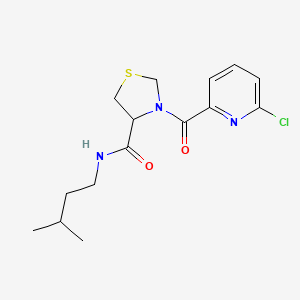

“Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is a chemical compound with the CAS Number: 138404-38-3 . It has a molecular weight of 255.14 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide”, has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is C6H11BrN2O2S . The InChI code for this compound is 1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide” is a solid compound . The compound has a molecular weight of 255.14 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidin-4-one derivatives, which include our compound of interest, have shown significant anticancer activities . They have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .

Antimicrobial Activity

Thiazolidine derivatives have been evaluated for their antimicrobial activity against E. coli (Gram-negative bacterial strain), S. aureus (Gram-positive bacterial strain) and A. flavus and C. albicans (two fungal species) .

Anti-inflammatory Activity

Thiazolidine motifs show varied biological properties including anti-inflammatory activity . The presence of sulfur enhances their pharmacological properties .

Neuroprotective Activity

Thiazolidine motifs also exhibit neuroprotective activity . This makes them valuable in the development of treatments for neurological disorders .

Antioxidant Activity

Certain thiazolidine derivatives, such as those with a (furan-2-ylmethyl)imino substituent, have shown prominent antioxidant activity .

Pharmaceutical Applications

Thiazolidine derivatives are used in the design of pharmaceutical probes . A solvent-free, nano-titania-supported sulfonic acid [nano-TiO2- SO3H (n-TSA)] catalysed method has been developed for the synthesis of novel hybrids of isoxazolyl-spiro-thiazolidinones that are promising for use in pharmaceuticals .

Green Chemistry Applications

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

Nanomaterial-based Synthesis

Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .

Direcciones Futuras

Thiazolidine derivatives, including “Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of future research . These data provide useful information for designing next-generation drug candidates .

Mecanismo De Acción

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity .

Mode of Action

Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Biochemical Pathways

Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .

Action Environment

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Propiedades

IUPAC Name |

methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLWMXLFFMVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCSC1=N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)

![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)

![1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B2911790.png)

![4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2911794.png)

![3-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2911795.png)